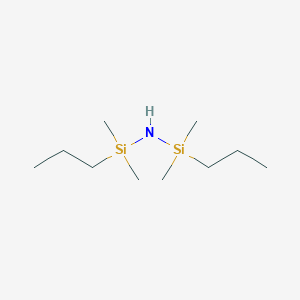

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane

Descripción general

Descripción

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane is an organosilicon compound with the molecular formula C₁₀H₂₇NSi₂ and a molecular weight of 217.4991 g/mol . It is known for its unique chemical structure, which includes two silicon atoms bonded to nitrogen and carbon atoms, making it a valuable compound in various chemical applications.

Métodos De Preparación

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,3,3-tetramethyldisilazane with propyl halides under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-nitrogen bonds.

Common reagents and conditions used in these reactions include catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor for Organosilicon Compounds

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane is primarily used as a precursor in the synthesis of other organosilicon compounds. Its ability to form stable silicon-nitrogen bonds makes it an excellent candidate for creating various silazane derivatives. The compound can undergo reactions such as oxidation, reduction, and substitution to yield diverse products suitable for further applications in materials science and polymer chemistry.

Reagent in Organic Reactions

In organic chemistry, this compound acts as a reagent in various reactions. For instance, it can facilitate the formation of silicon-oxygen bonds when oxidized with strong oxidizing agents. Additionally, it can be utilized in substitution reactions to introduce functional groups into organic molecules.

Biological Applications

Modification of Biological Molecules

The compound has been employed in the modification of proteins and nucleic acids. By attaching to these biomolecules, this compound can help elucidate structural and functional relationships within biological systems. This application is particularly relevant in studies aimed at understanding enzyme mechanisms and protein interactions.

Drug Development

In medicinal chemistry, the compound plays a role in the development of new therapeutic agents. By modifying existing drug structures with this silazane derivative, researchers can enhance the efficacy and specificity of potential pharmaceuticals .

Industrial Applications

Production of Specialty Chemicals

The unique properties of this compound make it valuable in the production of specialty chemicals. It is used in formulating coatings and adhesives due to its ability to improve adhesion and durability. Its incorporation into industrial formulations enhances performance characteristics such as thermal stability and resistance to environmental degradation .

Case Study 1: Synthesis of Silica Particles

A study demonstrated the use of this compound in creating silica particle dispersions with improved uniformity. The compound was found to enhance the stability of silica particles during processing and application phases . This application highlights its significance in materials science.

Case Study 2: Protein Modification

Research involving the modification of proteins using this compound showed promising results in altering protein functionality. The study indicated that modifications led to enhanced binding affinities in enzyme-substrate interactions . This underscores its utility in biochemical research.

Mecanismo De Acción

The mechanism of action of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane involves its ability to form stable silicon-nitrogen bonds, which can interact with various molecular targets. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their reactivity and stability. The specific molecular targets and pathways involved depend on the application and the chemical environment in which the compound is used .

Comparación Con Compuestos Similares

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane can be compared with other similar compounds, such as:

1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has phenyl groups instead of propyl groups, which can affect its reactivity and applications.

1,1,3,3-Tetramethyl-1,3-divinyldisilazane: The presence of vinyl groups in this compound makes it more reactive in certain polymerization reactions.

The uniqueness of this compound lies in its specific combination of propyl and methyl groups, which provide a balance of stability and reactivity suitable for a wide range of applications.

Actividad Biológica

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane (DPTMDS) is an organosilicon compound with the molecular formula C₁₀H₂₇NSi₂ and a molecular weight of 217.4991 g/mol. This compound is notable for its applications in various fields including chemistry, biology, and medicine due to its unique chemical properties and reactivity. This article explores the biological activity of DPTMDS, focusing on its mechanisms of action, interactions with biological molecules, and relevant case studies.

DPTMDS is characterized by its structure that includes two propyl groups and a combination of silicon and nitrogen atoms. The presence of these functional groups influences its solubility and reactivity, making it suitable for a range of applications.

The biological activity of DPTMDS primarily stems from its ability to form stable silicon-nitrogen bonds. These interactions can modify biological molecules such as proteins and nucleic acids, potentially altering their structure and function. The specific pathways involved depend on the molecular targets and the chemical environment in which DPTMDS is utilized.

Applications in Biological Research

- Modification of Biological Molecules : DPTMDS can be employed to modify proteins and nucleic acids, facilitating studies on their structure-function relationships.

- Drug Development : In medicinal chemistry, DPTMDS serves as a precursor for developing new therapeutic agents by altering existing compounds' chemical structures.

Interaction Studies

Research indicates that DPTMDS interacts effectively with various organic molecules through hydrosilylation or condensation reactions. These interactions are critical for optimizing its use in polymer synthesis and material science.

Table 1: Comparison of Similar Organosilicon Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,3-Dimethyl-1,1,3,3-tetramethyldisilazane | C₈H₂₁NSi₂ | Lower molecular weight; used in similar applications |

| 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | C₁₀H₂₇NSi₂ | Similar structure; different alkyl substituents |

| 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane | C₁₆H₂₃NSi₂ | Aromatic substituents provide different properties |

Study 1: Surface Modification

A study investigated the use of DPTMDS for modifying silica surfaces in chromatography applications. The results demonstrated that DPTMDS effectively deactivated non-porous silica surfaces through polysilazane formation. This modification improved the stability and performance of chromatographic materials .

Study 2: Reactivity with Biological Molecules

Another research effort focused on the reactivity of DPTMDS with various biological substrates. It was found that DPTMDS could facilitate the attachment of functional groups to nucleic acids, enhancing their stability and reactivity in biological assays .

Propiedades

IUPAC Name |

1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27NSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h11H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVKQSYMDNUWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(C)N[Si](C)(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163160 | |

| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-90-9 | |

| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.